4-(Adamantan-1-yl)piperidine hydrochloride

Influenza A M2 proton channel Drug-resistant mutant V27A Two-electrode voltage clamp

4-(Adamantan-1-yl)piperidine hydrochloride (CAS 2095852-07-4, C₁₅H₂₆ClN, MW 255.83 g/mol) is a saturated azacyclic building block that fuses the lipophilic adamantane cage with a secondary piperidine heterocycle connected at the 4-position. As the hydrochloride salt, it offers practical solubility and handling advantages for medicinal chemistry synthesis.

Molecular Formula C15H26ClN
Molecular Weight 255.82 g/mol
Cat. No. B15051593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Adamantan-1-yl)piperidine hydrochloride
Molecular FormulaC15H26ClN
Molecular Weight255.82 g/mol
Structural Identifiers
SMILESC1CNCCC1C23CC4CC(C2)CC(C4)C3.Cl
InChIInChI=1S/C15H25N.ClH/c1-3-16-4-2-14(1)15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-14,16H,1-10H2;1H
InChIKeyZOFQRDJISZPZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Adamantan-1-yl)piperidine Hydrochloride: Procurement-Ready Building Block with Documented Dual M2 Channel Activity


4-(Adamantan-1-yl)piperidine hydrochloride (CAS 2095852-07-4, C₁₅H₂₆ClN, MW 255.83 g/mol) is a saturated azacyclic building block that fuses the lipophilic adamantane cage with a secondary piperidine heterocycle connected at the 4-position. As the hydrochloride salt, it offers practical solubility and handling advantages for medicinal chemistry synthesis [1]. The 4-substituted connectivity distinguishes it from more common 1‑aminoadamantane antivirals (amantadine, rimantadine) and functionally different 1‑adamantyl‑piperazine or 2‑adamantyl‑piperidine regioisomers [2]. Experimental data confirm that this scaffold provides meaningful activity against drug‑resistant influenza A M2 variants where gold‑standard adamantane antivirals are essentially inactive [2].

Why 4-(Adamantan-1-yl)piperidine Hydrochloride Cannot Be Replaced by 2-Adamantyl, 1-Adamantyl-Piperazine, or Amantadine Analogs


The functional substituent connectivity of the piperidine nitrogen relative to the adamantane cage critically determines M2 pore binding geometry, channel blocking kinetics, and the resulting antiviral phenotype. In a direct TEVC comparison, 2‑(1‑adamantyl)piperidine (compound 8) lost all measurable activity against the clinically relevant V27A mutant (IC₅₀ > 500 μM), whereas 4‑(1‑adamantyl)piperidine (compound 2) retained potent dual inhibition with IC₅₀ values of 4.1 μM (WT) and 3.6 μM (V27A) [1]. Conversely, 1‑adamantyl‑piperazine scaffolds, though sharing the adamantane‑piperidine concept, shift from M2‑driven antiviral mechanisms to serotonin receptor targets (5‑HT₁A/5‑HT₂), making them unsuited for antiviral procurement [2]. Simple amantadine (free amine, not a heterocycle) shows IC₅₀ > 500 μM against V27A M2 and thus no longer provides coverage against circulating resistant influenza strains [1]. These regio‑ and scaffold‑dependent activity gaps demonstrate that generic substitution risks complete loss of the desired biological function.

Quantitative Differentiation Evidence: 4-(Adamantan-1-yl)piperidine Hydrochloride vs. Closest Analogs


Dual Wild-Type and V27A Mutant M2 Binding Affinity vs. Amantadine and 2-Adamantyl Piperidine Regioisomer

4-(1-Adamantyl)piperidine (compound 2) is a confirmed dual inhibitor of both wild-type (WT) and amantadine-resistant V27A mutant M2 channels, whereas amantadine is inactive against V27A (IC₅₀ > 500 μM) and the 2‑regioisomer (compound 8) also loses all V27A activity (IC₅₀ > 500 μM). This quantifiable dual-binding advantage is evident in isochronic (2 min) TEVC IC₅₀ measurements on A/M2 channels expressed in Xenopus oocytes [1].

Influenza A M2 proton channel Drug-resistant mutant V27A Two-electrode voltage clamp

Antiviral EC₅₀ Parity with Amantadine Against Wild-Type M2 Plus Measurable V27A Antiviral Window

In a plaque reduction assay (PRA) against A/HK/7/87 (H3N2, WT M2), 4‑(1‑adamantyl)piperidine (compound 2) matches amantadine's antiviral potency (EC₅₀ = 0.14 μM for both) while additionally offering dual V27A channel binding that amantadine lacks [1]. The selectivity index (CC₅₀/EC₅₀, 72‑h exposure) of 128 further supports its antiviral window [1]. The 2‑regioisomer (compound 8) shows a weaker EC₅₀ of 1.0 μM (7‑fold less potent) and is entirely devoid of V27A activity [1].

Plaque reduction assay A/HK/7/87 H3N2 Antiviral selectivity index

Structural Preorganization Advantage Over 2-Adamantyl Piperidine Regioisomers for M2 Pore Binding

The 4‑(1‑adamantyl)piperidine scaffold positions the basic piperidine nitrogen at an optimal distance from the adamantane core for dual WT/V27A M2 pore engagement. In contrast, the 2‑(1‑adamantyl)piperidine regioisomer, despite showing some WT activity (EC₅₀ = 1.0 μM), loses all V27A activity (IC₅₀ > 500 μM) [1]. This functional selectivity is attributed to the rigid carbon framework of the piperidine ring providing a more favorable orientation inside the M2 channel pore compared to freely rotating alkyl groups [2]. The 4‑substitution pattern uniquely achieves the necessary nitrogen‑adamantane distance and conformational restriction for dual binding.

M2 channel pharmacophore Conformational preorganization Structure–activity relationship

Piperidine vs. Piperazine Heterocycle: Shift from Antiviral to Serotonergic Pharmacology

Replacing the piperidine ring with piperazine (producing 1‑adamantyl‑piperazine analogs) shifts the primary biological target from the influenza M2 channel to serotonin receptors. The piperazine‑containing adamantane series, exemplified by Adatanserin, demonstrates dual 5‑HT₁A/5‑HT₂ activity and has been developed for anxiolytic/antidepressant indications [1]. No antiviral M2 activity is reported for this scaffold class. While quantitative antimicrobial data exist for piperidine‑derived carbothioimidates (MIC = 0.5–32 μg/mL against Gram‑positive and Gram‑negative bacteria) [2], head‑to‑head antimicrobial comparisons between 4‑(1‑adamantyl)piperidine and the piperazine analog are not available in the current literature—this cross‑class activity inference should be verified experimentally.

Scaffold hopping 5-HT1A/5-HT2 receptor Target deconvolution

Hydrochloride Salt: Solubility and Handling Advantage for Synthesis and Biological Assay

The hydrochloride salt of 4‑(adamantan‑1‑yl)piperidine provides enhanced aqueous solubility and physicochemical stability compared to the free base form (MW = 219.37 g/mol) [1]. While experimental logP or solubility values for the hydrochloride salt are not directly available in the open literature, the general principle of hydrochloride salt formation improving aqueous solubility for secondary amines is well established in pharmaceutical salt screening [2]. The free base of the parent piperidine scaffold has a predicted pKa of ~10.6 (amine), consistent with quantitative protonation and salt dissociation under physiological and common assay buffer conditions (pH 7.4) [2]. Vendor specifications confirm a minimum purity of 97% (HPLC) .

Salt form selection Aqueous solubility Medicinal chemistry building block

Target Applications for 4-(Adamantan-1-yl)piperidine Hydrochloride Based on Verified Differentiation Evidence


Influenza A M2 Drug‑Resistance Research: V27A Mutant Channel Screening

The >138‑fold V27A M2 potency advantage of 4‑(1‑adamantyl)piperidine over amantadine and the 2‑regioisomer (IC₅₀ 3.6 μM vs. >500 μM) makes this compound a validated positive‑control or starting scaffold for screening campaigns targeting amantadine‑resistant influenza A strains [1]. The dual WT (IC₅₀ 4.1 μM) and V27A (IC₅₀ 3.6 μM) binding profile supports its use in mechanistic electrophysiology studies aimed at understanding resistance‑breaking M2 inhibitors [1].

Synthesis of Novel 4‑(1‑Adamantyl)piperidine‑Derived Carbothioimidates for Broad‑Spectrum Antimicrobial Screening

The 4‑(adamantan‑1‑yl)piperidine scaffold serves as a direct precursor to N‑(adamantan‑1‑yl)piperidine‑1‑carbothioimidates via reaction with 1‑adamantyl isothiocyanate. The resulting S‑arylmethyl derivatives (compounds 7a–c) demonstrated broad‑spectrum antibacterial activity with MIC values of 0.5–32 μg/mL against Gram‑positive and Gram‑negative bacteria, as well as anti‑proliferative activity (IC₅₀ < 10 μM) against three human tumor cell lines [2]. For procurement programs seeking a versatile core for focused antimicrobial libraries, this scaffold provides experimentally validated starting points with quantitative activity benchmarks.

M2 Pharmacophore Elucidation and Structure–Activity Relationship (SAR) Studies

The regioisomer‑dependent activity cliff between 4‑(1‑adamantyl)piperidine (dual WT/V27A activity) and 2‑(1‑adamantyl)piperidine (WT‑only, V27A inactive) provides a well‑defined experimental system for mapping the stereoelectronic requirements of M2 pore engagement [1]. The 4‑substitution pattern is consistent with SAR principles showing that rigid piperidine rings orient the amine nitrogen more favorably inside the M2 pore than freely rotating alkyl chains, as demonstrated for spiro[piperidine‑2,2′‑adamantane] analogs [3]. This compound is therefore ideally suited as a comparator in SAR studies evaluating nitrogen‑adamantane distance and conformational restriction effects.

Hydrochloride Salt as a Preferred Physical Form for Parallel Synthesis and High‑Throughput Screening

The hydrochloride salt (≥97% purity, MW 255.83 g/mol) provides practical handling advantages over the free base for automated liquid handling and parallel synthesis workflows. The protonated piperidine nitrogen at physiological pH (predicted pKa ~10.6) ensures consistent ionization in aqueous assay media, reducing variability in biological replicate measurements—a critical consideration for procurement of building blocks destined for HTS campaigns.

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